benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound features a benzyl group attached to an azetidine ring, which is further substituted with a 4-methyl-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of a suitable precursor containing the azetidine skeleton. The reaction conditions often require the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the benzyl group.
Substitution: Substitution reactions can introduce new substituents at different positions on the azetidine ring or the pyrazole moiety.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.
Reduction reactions often employ hydrogen gas or metal hydrides.
Substitution reactions can be carried out using nucleophiles or electrophiles under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry and Biology: In chemistry, benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. In biology, it can serve as a ligand for various receptors, influencing biological processes.
Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The azetidine ring and the pyrazole moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share structural similarities with benzyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate and are used in similar applications.
Pyrazole derivatives: Other pyrazole-containing compounds can have comparable biological activities and uses.
Uniqueness: this compound is unique due to its specific structural features, which can influence its reactivity and biological activity. Its combination of the azetidine ring and the pyrazole group provides distinct chemical properties that differentiate it from other compounds.
Properties
IUPAC Name |
benzyl 3-(4-methylpyrazol-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-7-16-18(8-12)14-9-17(10-14)15(19)20-11-13-5-3-2-4-6-13/h2-8,14H,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGXBXQBUDFFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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